molecular formula C22H14ClF2NO3S B2403046 1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866810-15-3

1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one

Cat. No. B2403046
CAS RN: 866810-15-3
M. Wt: 445.86
InChI Key: OCZHVELJXKDJBJ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one is a chemical compound that has gained significant attention in the field of scientific research. It is a quinoline derivative that has been synthesized using various methods, and its properties have been extensively studied.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and phospholipase A2, which play a key role in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory mediators, such as prostaglandins and leukotrienes, which play a key role in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one in lab experiments include its potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to investigate its potential use as a fluorescent probe for the detection of various biomolecules.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potent anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to investigate its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one has been achieved using various methods. One such method involves the reaction of 4-chlorobenzylamine with 6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one in the presence of potassium carbonate and dimethylformamide. Another method involves the reaction of 4-chlorobenzylamine with 6-chloro-3-(4-fluorophenyl)sulfonylquinolin-4-one in the presence of potassium carbonate and dimethylformamide. The yield of the compound using these methods has been reported to be between 70-80%.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2NO3S/c23-15-3-1-14(2-4-15)12-26-13-21(22(27)19-11-17(25)7-10-20(19)26)30(28,29)18-8-5-16(24)6-9-18/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZHVELJXKDJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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